molecular formula C20H22N2O3 B2953955 4-tert-butyl-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide CAS No. 921890-78-0

4-tert-butyl-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

Cat. No.: B2953955
CAS No.: 921890-78-0
M. Wt: 338.407
InChI Key: JNCODZGWBOFRFT-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a complex organic compound that features a benzoxazepine ring system

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive molecule for studying enzyme interactions or cellular pathways.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

The synthesis of 4-tert-butyl-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzoxazepine ring followed by the introduction of the tert-butyl and benzamide groups. The reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity. Industrial production methods may scale up these reactions using continuous flow reactors and optimized conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

4-tert-butyl-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the oxo group to a hydroxyl group.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar compounds to 4-tert-butyl-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide include other benzoxazepine derivatives. These compounds may share similar structural features but differ in their functional groups or substituents. The uniqueness of this compound lies in its specific combination of tert-butyl and benzamide groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

4-tert-butyl-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-20(2,3)14-6-4-13(5-7-14)18(23)22-15-8-9-17-16(12-15)19(24)21-10-11-25-17/h4-9,12H,10-11H2,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCODZGWBOFRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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